JWH 122 N-(4-pentenyl) analog

Übersicht

Beschreibung

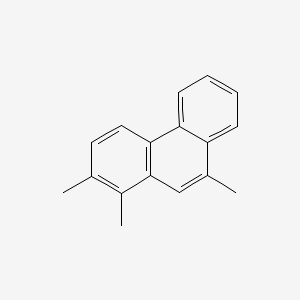

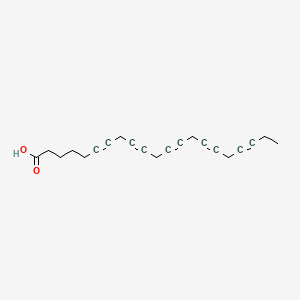

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid (CB) that displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . It is structurally related to JWH 122, differing only by the presence of a terminal double bond on the acyl chain .

Molecular Structure Analysis

The molecular formula of JWH 122 N-(4-pentenyl) analog is C25H23NO . It has an average mass of 353.456 Da and a monoisotopic mass of 353.177979 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 558.8±38.0 °C at 760 mmHg, and a flash point of 291.8±26.8 °C . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Modulation

JWH 122 N-(4-pentenyl) analog’s affinity for CB1 and CB2 receptors suggests potential applications in cannabinoid receptor modulation. Researchers have explored its effects on pain management, appetite regulation, and mood modulation .

Neurological Disorders

Given its interaction with CB1 receptors, JWH 122 N-(4-pentenyl) analog may play a role in neurological disorders. Studies have investigated its impact on neuroinflammation, neuroprotection, and neurodegenerative diseases .

Forensic Markers

Analogs like JWH 122 N-(4-pentenyl) may serve as forensic markers for parent compounds. Researchers use them to identify synthetic cannabinoids in biological samples, aiding in drug testing and forensic investigations .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of JWH 122 N-(4-pentenyl) analog is crucial. Researchers have studied its absorption, distribution, metabolism, and excretion patterns .

Toxicology and Safety Assessment

Investigations into the toxicological properties of this compound are ongoing. Researchers assess its safety profile, potential adverse effects, and long-term implications .

Structural Activity Relationships (SAR) Studies

Researchers have explored SAR for JWH 122 analogs, examining how structural modifications impact receptor binding and biological activity. These studies inform the design of novel cannabinoid-based therapeutics .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRCMNJZLRNCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017184 | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RH1D2HW5SY | |

CAS RN |

1445577-68-3 | |

| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1S,4S)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)